Cas no 35170-78-6 (1,5-Dimethyl-1,3-dihydro-imidazole-2-thione)
1,5-Dimethyl-1,3-dihydro-imidazole-2-thione Chemical and Physical Properties
Names and Identifiers
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- 1,5-dimethyl-1,3-dihydro-imidazole-2-thione
- 3,4-dimethyl-1H-imidazole-2-thione
- 1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione
- 1,5-dimethylimidazole-2-thione
- 2-mercapto-1,5-dimethylimidazole
- 1,5-Dimethyl-1,3-dihydro-2H-imidazole-2-thione
- 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione
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- Inchi: 1S/C5H8N2S/c1-4-3-6-5(8)7(4)2/h3H,1-2H3,(H,6,8)
- InChI Key: BRMQTCBBEXSFEO-UHFFFAOYSA-N
- SMILES: S=C1NC=C(C)N1C
Computed Properties
- Exact Mass: 128.04081944g/mol
- Monoisotopic Mass: 128.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 47.4
1,5-Dimethyl-1,3-dihydro-imidazole-2-thione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-305295-0.05g |
1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione |
35170-78-6 | 95% | 0.05g |
$174.0 | 2023-06-03 | |
| Enamine | EN300-305295-0.1g |
1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione |
35170-78-6 | 95% | 0.1g |
$257.0 | 2023-06-03 | |
| Enamine | EN300-305295-0.25g |
1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione |
35170-78-6 | 95% | 0.25g |
$367.0 | 2023-06-03 | |
| Enamine | EN300-305295-0.5g |
1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione |
35170-78-6 | 95% | 0.5g |
$579.0 | 2023-06-03 | |
| Enamine | EN300-305295-1.0g |
1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione |
35170-78-6 | 95% | 1g |
$743.0 | 2023-06-03 | |
| Enamine | EN300-305295-2.5g |
1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione |
35170-78-6 | 95% | 2.5g |
$1454.0 | 2023-06-03 | |
| Enamine | EN300-305295-5.0g |
1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione |
35170-78-6 | 95% | 5g |
$2152.0 | 2023-06-03 | |
| Enamine | EN300-305295-10.0g |
1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione |
35170-78-6 | 95% | 10g |
$3191.0 | 2023-06-03 | |
| 1PlusChem | 1P01E974-50mg |
1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione |
35170-78-6 | 95% | 50mg |
$269.00 | 2024-05-04 | |
| 1PlusChem | 1P01E974-100mg |
1,5-dimethyl-2,3-dihydro-1H-imidazole-2-thione |
35170-78-6 | 95% | 100mg |
$369.00 | 2024-05-04 |
1,5-Dimethyl-1,3-dihydro-imidazole-2-thione Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione
Comprehensive Overview of 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione (CAS No. 35170-78-6): Properties, Applications, and Industry Insights
1,5-Dimethyl-1,3-dihydro-imidazole-2-thione (CAS No. 35170-78-6) is a sulfur-containing heterocyclic compound with a molecular formula of C5H8N2S. This organic molecule, often referred to as a thione derivative, has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound's imidazole-thione core serves as a versatile scaffold for synthesizing biologically active molecules, making it a subject of interest for drug discovery and material science applications.
In recent years, the demand for specialty chemicals like 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione has surged, driven by advancements in green chemistry and sustainable synthesis methods. Researchers frequently search for "imidazole-thione derivatives solubility" or "CAS 35170-78-6 synthesis protocol," reflecting the compound's relevance in optimizing reaction pathways. Its chelating properties and ability to form stable complexes with transition metals have also sparked investigations into its potential in catalysis and coordination chemistry.
The thermal stability and electronic configuration of 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione make it a candidate for organic electronics applications. Queries such as "thione-based semiconductors" or "35170-78-6 spectroscopic data" highlight its interdisciplinary appeal. Analytical techniques like NMR and HPLC are commonly employed to characterize this compound, with its 13C NMR peaks around 160-180 ppm (carbonyl region) being particularly distinctive.
From a commercial perspective, suppliers often list this compound under keywords like "high-purity imidazole-2-thione" or "35170-78-6 supplier," catering to laboratories requiring precise batch-to-batch consistency. The growing interest in nitrogen-sulfur heterocycles for corrosion inhibition has further expanded its market potential, particularly in industrial coating formulations where users search for "non-toxic corrosion inhibitors."
Ongoing studies explore the structure-activity relationship (SAR) of 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione derivatives, especially in enzyme inhibition contexts. The compound's tautomeric equilibrium between thione and thiol forms contributes to its reactivity, a topic frequently addressed in queries like "imidazole-2-thione tautomerism." This dynamic behavior is crucial when designing molecular probes for biochemical assays.
Environmental considerations have led to increased searches for "biodegradable heterocyclic compounds," positioning CAS 35170-78-6 as an alternative to persistent organic pollutants. Its moderate water solubility (often documented as "35170-78-6 solubility in DMSO") facilitates handling in various formulation technologies. Recent patent analyses reveal innovative applications in controlled-release systems, where the compound's hydrogen-bonding capacity enhances matrix stability.
Quality control protocols for 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione emphasize residual solvent analysis, addressing industry concerns about "organic impurity profiling." Advanced purification methods such as recrystallization from ethanol or column chromatography are standard practice, with technical discussions often focusing on "melting point optimization" (typically 145-148°C for this compound). These parameters are critical for reproducibility in scale-up production scenarios.
The compound's role in multicomponent reactions (MCRs) has become a hot topic, particularly in combinatorial chemistry workflows. Search trends show rising interest in "imidazole-thione click chemistry" and "35170-78-6 coupling reactions," reflecting its utility in constructing molecular diversity libraries. Computational chemists frequently investigate its molecular electrostatic potential using DFT calculations, contributing to predictive models for reactivity indices.
Storage recommendations for 1,5-Dimethyl-1,3-dihydro-imidazole-2-thione typically suggest argon-protected containers at -20°C to prevent oxidative degradation, a detail often sought under "35170-78-6 storage conditions." Its compatibility with common organic solvents (e.g., DMF, THF) enables flexible application across reaction media, while its UV-Vis absorption characteristics (λmax ~270 nm) facilitate reaction monitoring.
Emerging research directions include the compound's potential in photodynamic therapy precursors and metal-organic frameworks (MOFs), with academic literature increasingly referencing "imidazole-2-thione functionalization." These developments align with broader market trends toward multifunctional materials, where CAS 35170-78-6 serves as both building block and ligand precursor in advanced material design.
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